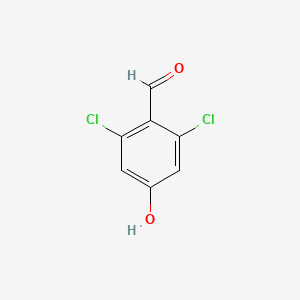

2,6-Dichloro-4-hydroxybenzaldehyde

Descripción general

Descripción

“2,6-Dichloro-4-hydroxybenzaldehyde” is a chlorinated organic compound . Its CAS Number is 60964-09-2 and its molecular weight is 191.01 . It is stored at room temperature in an inert atmosphere . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “this compound” involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C . The reaction is catalyzed by phosphorus pentachloride and light . The method ensures easy production control, little material consumption, and low production cost .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H4Cl2O2/c8-6-1-4 (11)2-7 (9)5 (6)3-10/h1-3,11H . The InChI key is WWFRBIPLCLSKNH-UHFFFAOYSA-N .

Chemical Reactions Analysis

The compound can be used as an analytical reagent . It is also involved in the synthesis of benzothiazoles .

Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at room temperature in an inert atmosphere .

Aplicaciones Científicas De Investigación

Chromatographic Analysis

2,6-Dichloro-4-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) investigated the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column. Their research provides data on the retention indices for compounds like this compound, highlighting its behavior in chromatographic processes (Korhonen & Knuutinen, 1984).

Catalyst in Organic Synthesis

Jiang et al. (2014) explored the use of this compound in the field of organic synthesis. They developed a method for the oxyfunctionalization of benzylic C(sp3)–H using Cu(OAc)2 catalysis. This process transforms 2,6-disubstituted 4-cresols, including derivatives like this compound, into various aromatic carbonyl compounds, demonstrating its utility in pharmaceutical and practical applications (Jiang et al., 2014).

Environmental Transformations

Neilson et al. (1988) studied the transformations of halogenated aromatic aldehydes, including this compound, by anaerobic bacteria. Their research sheds light on the oxidation and reduction of the aldehyde group in these compounds, contributing to the understanding of how such chemicals might behave in environmental conditions, such as in sediments and water bodies (Neilson et al., 1988).

Solid Phase Organic Synthesis

Swayze (1997) investigated the use of 4-hydroxybenzaldehyde derivatives, including this compound, as linkers for solid phase organic synthesis. This research provides insights into how these compounds can be used to create secondary amides, which are important in various synthetic applications (Swayze, 1997).

Reaction with Alkynes, Alkenes, or Allenes

Kokubo et al. (1999) explored the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, involving the cleavage of the aldehyde C-H bond. This study demonstrates the versatility of compounds like this compound in chemical reactions, particularly in the formation of 2-alkenoylphenols (Kokubo et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Relevant Papers

The relevant papers for “2,6-Dichloro-4-hydroxybenzaldehyde” include studies on its synthesis , its use in chemical reactions , and its physical and chemical properties .

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position . More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Pharmacokinetics

The compound is a solid and is insoluble in water . Its melting point is 224-229° C, and its boiling point is approximately 295.8° C at 760 mmHg . These properties may impact the compound’s bioavailability.

Análisis Bioquímico

Biochemical Properties

2,6-Dichloro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound can act as an inhibitor of certain enzymes, such as aldehyde dehydrogenase, which is crucial for the detoxification of aldehydes in cells . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially affecting their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of aldehyde dehydrogenase, inhibiting its activity and leading to the accumulation of toxic aldehydes in cells . Additionally, the compound can modulate the activity of transcription factors, resulting in altered gene expression patterns that affect various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which play crucial roles in the metabolism of aldehydes and other organic compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell. Additionally, this compound can influence the production of reactive oxygen species, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of transporters.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes.

Propiedades

IUPAC Name |

2,6-dichloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFRBIPLCLSKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336009 | |

| Record name | 2,6-dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60964-09-2 | |

| Record name | 2,6-dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)

![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)